Adenosine-d13

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

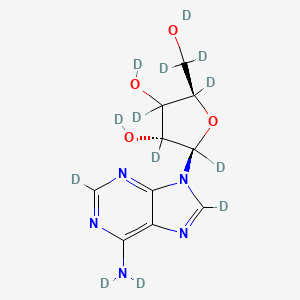

Adenosine-d13, also known as Adenine riboside-d13, is a deuterium-labeled form of adenosine. Adenosine is a purine nucleoside composed of adenine attached to a ribose sugar molecule. It plays a crucial role in various biochemical processes, including energy transfer as adenosine triphosphate (ATP) and signal transduction as cyclic adenosine monophosphate (cAMP). The deuterium labeling in this compound is used to trace and study the metabolic pathways and interactions of adenosine in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine-d13 involves the incorporation of deuterium atoms into the adenosine molecule. This can be achieved through various synthetic routes, including:

Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in adenosine with deuterium atoms using deuterated solvents and catalysts.

Chemical Synthesis: this compound can be synthesized by starting with deuterated precursors and constructing the adenosine molecule step by step. This involves the use of deuterated ribose and adenine derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor and verify the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

Adenosine-d13 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

Oxidation: this compound can be oxidized to form inosine-d13.

Reduction: Reduction reactions can convert this compound to deoxythis compound.

Substitution: Nucleophilic substitution reactions can modify the ribose or adenine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like ammonia and halides are employed under specific conditions.

Major Products

The major products formed from these reactions include inosine-d13, deoxythis compound, and various substituted adenosine derivatives.

Scientific Research Applications

Adenosine-d13 is widely used in scientific research due to its labeled nature, which allows for precise tracking and analysis. Some of its applications include:

Chemistry: Used in studies of nucleoside analogs and their interactions.

Biology: Helps in understanding the metabolic pathways of adenosine and its role in cellular processes.

Medicine: Used in pharmacokinetic studies to trace the distribution and metabolism of adenosine-based drugs.

Industry: Employed in the development of diagnostic tools and assays for adenosine-related enzymes and receptors.

Mechanism of Action

Adenosine-d13 exerts its effects by interacting with specific adenosine receptors (A1, A2A, A2B, and A3) on the cell surface. These receptors are G protein-coupled receptors that mediate various physiological responses. Upon binding to these receptors, this compound can influence processes such as:

Cardiovascular Function: Regulates heart rate and blood flow.

Neurological Activity: Modulates neurotransmitter release and synaptic transmission.

Immune Response: Affects the activity of immune cells and inflammatory responses.

Comparison with Similar Compounds

Adenosine-d13 is compared with other similar compounds such as:

Adenosine: The non-deuterated form, which is naturally occurring and widely studied.

Deoxyadenosine: Lacks the hydroxyl group on the ribose, affecting its biochemical properties.

Inosine: An oxidation product of adenosine with different physiological roles.

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which allows for detailed studies of adenosine’s metabolic pathways and interactions without altering its fundamental biochemical properties.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can gain valuable insights into the role of adenosine in various biological processes and develop new therapeutic strategies.

Properties

Molecular Formula |

C10H13N5O4 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

N,N,2,8-tetradeuterio-9-[(2R,3R,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-amine |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6?,7-,10-/m1/s1/i1D2,2D,3D,4D,6D,7D,10D,16D,17D,18D/hD2 |

InChI Key |

OIRDTQYFTABQOQ-TVXZAARGSA-N |

Isomeric SMILES |

[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3([C@](C([C@@](O3)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])N([2H])[2H] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.